N-(3-chloro-2-methylphenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide
Description
The compound N-(3-chloro-2-methylphenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide features a pyrido[4,3-d]pyrimidin-4-one core substituted with a 6-ethyl group, a 2-phenyl ring, and an acetamide moiety linked to a 3-chloro-2-methylphenyl group.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O2/c1-3-28-13-12-21-18(14-28)24(31)29(23(27-21)17-8-5-4-6-9-17)15-22(30)26-20-11-7-10-19(25)16(20)2/h4-11H,3,12-15H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGGHZOPKBWSFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)NC4=C(C(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chloro-2-methylphenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-chloro-2-methylphenylamine with ethyl acetoacetate to form an intermediate, which is then cyclized with 2-aminopyrimidine derivatives under specific reaction conditions . The reaction typically requires the use of a suitable solvent, such as ethanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the cyclization process .
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
N-(3-chloro-2-methylphenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide undergoes various chemical reactions, including:
These reactions are typically carried out under controlled conditions, with specific reagents and solvents chosen based on the desired transformation. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular processes. For example, it may inhibit the activity of specific kinases or transcription factors, thereby affecting cell signaling pathways and gene expression .
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The target compound’s pyrido[4,3-d]pyrimidin-4-one core distinguishes it from related compounds with alternative fused-ring systems (e.g., thieno-pyrimidines or benzothieno-triazolo-pyrimidines). Key structural comparisons include:
Table 1: Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups: The 3-chloro-2-methylphenyl group in the target compound may enhance lipophilicity compared to the phenylamino group in Compound 24 . Chlorine substituents are associated with improved metabolic stability and binding affinity in kinase inhibitors .
- Thioacetamide vs.
- Ethyl vs.
Pharmacological Implications
While biological activity data for the target compound are absent in the evidence, structural analogs suggest possible applications:
- Kinase Inhibition: Pyrido-pyrimidinones and thieno-pyrimidines are frequently explored as kinase inhibitors (e.g., EGFR, VEGFR) due to their planar aromatic cores .
Biological Activity
N-(3-chloro-2-methylphenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C24H25ClN4O2
- Molecular Weight : 436.9 g/mol
- CAS Number : 1286702-53-1
This compound features a pyrido[4,3-d]pyrimidine core, which is known for various biological activities.
Anticancer Activity
Research has indicated that compounds containing pyrido[4,3-d]pyrimidine derivatives can exhibit significant anticancer properties. A study screening a library of such compounds identified several with promising activity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases and modulation of cell signaling pathways associated with tumor growth and metastasis.
Case Study Example :
A multicellular spheroid model was employed to evaluate the efficacy of this compound against cancer cells. Results showed that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The IC50 values for different cancer types varied significantly, indicating selective cytotoxicity.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in disease processes:
-
Cholinesterase Inhibition : Studies suggest that similar compounds may exhibit moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's.
Compound AChE IC50 (µM) BChE IC50 (µM) N-(3-chloro-2-methylphenyl)-2-{...} 19.2 13.2 - Kinase Activity : The compound's structure suggests potential interaction with tyrosine kinases involved in cancer progression. Preliminary assays indicate that it may inhibit certain kinases critical for tumor survival.
The biological activity of N-(3-chloro-2-methylphenyl)-2-{6-ethyl-4-oxo-2-phenyl...} can be attributed to:
- Targeting Specific Receptors : The presence of halogen atoms (like chlorine) on the phenyl ring enhances binding affinity to target proteins.
- Modulating Signaling Pathways : By inhibiting key enzymes and receptors involved in cell proliferation and survival pathways, the compound may effectively reduce tumor growth.
Research Findings and Future Directions
Recent studies are focusing on optimizing the structure of this compound to enhance its efficacy and reduce toxicity. The exploration of various substitutions on the pyrido[4,3-d]pyrimidine moiety is underway to identify derivatives with improved biological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
